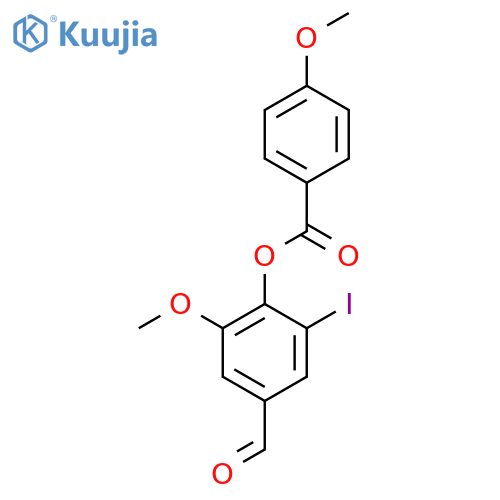

Cas no 443731-18-8 (4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate)

4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate 化学的及び物理的性質

名前と識別子

-

- AKOS005454294

- (4-formyl-2-iodo-6-methoxyphenyl) 4-methoxybenzoate

- BBL024238

- VS-07762

- STK522965

- 443731-18-8

- CS-0332224

- 4-formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate

- 4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate

-

- インチ: 1S/C16H13IO5/c1-20-12-5-3-11(4-6-12)16(19)22-15-13(17)7-10(9-18)8-14(15)21-2/h3-9H,1-2H3

- InChIKey: ZZBLILCVJQFOGU-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(C=O)=CC(=C1OC(C1C=CC(=CC=1)OC)=O)OC

計算された属性

- せいみつぶんしりょう: 411.98077g/mol

- どういたいしつりょう: 411.98077g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 381

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402894-500mg |

4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate |

443731-18-8 | 98% | 500mg |

¥4292.00 | 2024-05-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402894-5g |

4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate |

443731-18-8 | 98% | 5g |

¥15834.00 | 2024-05-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402894-1g |

4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate |

443731-18-8 | 98% | 1g |

¥6497.00 | 2024-05-13 |

4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate 関連文献

-

1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoateに関する追加情報

4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate (CAS 443731-18-8): Properties, Applications, and Market Insights

4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate (CAS 443731-18-8) is a specialized organic compound with a unique molecular structure that combines formyl, iodo, and methoxy functional groups. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceutical research, material science, and organic synthesis. Researchers and industry professionals are increasingly interested in 4-Formyl-2-iodo-6-methoxyphenyl ester derivatives for their potential in developing novel therapeutic agents and advanced materials.

The chemical structure of 4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate features a benzaldehyde core substituted with an iodine atom at the 2-position and a methoxy group at the 6-position, esterified with 4-methoxybenzoic acid. This unique arrangement contributes to its distinct physicochemical properties, including moderate solubility in organic solvents and stability under standard laboratory conditions. Recent studies have focused on optimizing synthesis methods for CAS 443731-18-8 to improve yield and purity, addressing one of the most common queries in chemical forums and research publications.

In pharmaceutical applications, 4-Formyl-2-iodo-6-methoxyphenyl benzoate derivatives have shown promise as intermediates for drug development. The presence of both formyl and iodo groups makes this compound particularly valuable for cross-coupling reactions, a hot topic in medicinal chemistry. Current research trends indicate growing interest in using this compound for developing targeted therapies, especially in oncology research where modified benzaldehyde derivatives are being explored for their potential biological activities.

The material science field has also benefited from 4-methoxybenzoate containing compounds like CAS 443731-18-8. Its molecular structure allows for incorporation into polymers and liquid crystals, contributing to the development of advanced materials with tailored optical and electronic properties. This aligns with current industry demands for sustainable and high-performance materials, a frequently searched topic in scientific databases and patent literature.

From a commercial perspective, the market for iodo-substituted benzaldehyde esters has shown steady growth, driven by increasing R&D investments in specialty chemicals. Suppliers and manufacturers of 4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate have reported rising demand from academic institutions and pharmaceutical companies, particularly in regions with strong biotechnology sectors. Pricing and availability data for CAS 443731-18-8 are among the most searched information by procurement specialists and researchers alike.

Quality control and analytical methods for 4-Formyl-2-iodo-6-methoxyphenyl benzoate derivatives have become increasingly sophisticated. Modern techniques such as HPLC-MS and NMR spectroscopy are routinely employed to verify the purity and identity of this compound, addressing common quality assurance questions from potential users. The compound typically appears as a white to off-white crystalline powder with characteristic spectroscopic signatures that facilitate its identification.

Environmental and safety considerations for handling 4-methoxybenzoate compounds have also gained attention in recent literature. While not classified as hazardous, proper laboratory practices should be followed when working with this chemical, including the use of appropriate personal protective equipment. These safety aspects are frequently addressed in chemical safety databases and material safety data sheets for CAS 443731-18-8.

Future research directions for 4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate may explore its potential in emerging fields such as green chemistry and nanotechnology. The compound's modular structure offers opportunities for further functionalization, making it a valuable building block in synthetic chemistry. This aligns with current scientific trends toward sustainable and atom-efficient synthetic methodologies, topics that generate significant interest in academic and industrial chemistry circles.

For researchers seeking detailed technical information about 4-Formyl-2-iodo-6-methoxyphenyl ester compounds, numerous peer-reviewed publications and patent documents are available. These resources provide comprehensive data on synthesis protocols, spectroscopic characterization, and potential applications of CAS 443731-18-8, addressing the information needs of both novice and experienced chemists working with this specialty chemical.

443731-18-8 (4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate) 関連製品

- 922117-18-8(N-(2-methoxyethyl)-N'-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylethanediamide)

- 2138344-10-0(2-Pyrrolidinone, 3-chloro-4-(hydroxymethyl)-1-(2-methoxyphenyl)-)

- 2418704-89-7(4-tert-butyl-1-methyl-2-phenyl-1H-imidazol-5-amine dihydrochloride)

- 2350099-77-1((2S)-3-(3-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid)

- 851864-89-6(2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2229523-59-3(1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoroethan-1-ol)

- 2227804-17-1(rac-(1R,2S)-2-(2-fluoro-6-methoxyphenyl)cyclopropan-1-amine)

- 1797570-71-8(N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide)

- 2224482-36-2(Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one)

- 215648-27-4(Benzoic acid, 2-mercapto-3-methoxy-, methyl ester)